

# Application Note: Quantitative Analysis of Pyroxsulam in Plant Tissues by LC-MS/MS

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## Compound of Interest

Compound Name: Pyroxsulam

Cat. No.: B039247

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide **pyroxsulam** in various plant tissues, including wheat grain and straw. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high selectivity and low limits of detection, making it suitable for residue analysis in complex plant matrices.

## Introduction

**Pyroxsulam** is a triazolopyrimidine sulfonamide herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and accuracy.[2] The QuEChERS sample preparation method is widely adopted for pesticide residue analysis in food matrices because of its simplicity and efficiency.[3] This document provides a comprehensive protocol for researchers and laboratory technicians.

## Experimental Protocol

### Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 5-10 g of a representative plant tissue sample (e.g., wheat grain, straw) into a 50 mL centrifuge tube. For dry samples like wheat grain, add an appropriate amount of water to rehydrate.
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.
  - Add internal standards if required.
  - Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For general plant matrices, a combination of 150 mg anhydrous magnesium sulfate and 50 mg Primary Secondary Amine (PSA) is effective. For high-pigment matrices, Graphitized Carbon Black (GCB) may be added, but it can cause loss of planar pesticides.[\[3\]](#)
  - Vortex for 30 seconds.
  - Centrifuge at  $\geq 10,000$  rpm for 5 minutes.
- Final Extract Preparation:
  - Take an aliquot of the cleaned supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
  - The extract is now ready for LC-MS/MS analysis.

## UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

### 2.1. UPLC Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Program	See Table 2

### 2.2. MS/MS Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp	400 °C
Gas Flow	Instrument Dependent
Analysis Mode	Multiple Reaction Monitoring (MRM)

## Standard Preparation

Prepare a stock solution of **pyroxsulam** (e.g., 100 µg/mL) in acetonitrile. From this stock, create a series of working standard solutions through serial dilution. Matrix-matched calibration

curves are recommended to compensate for matrix effects and are prepared by spiking blank plant tissue extract with the working standards.[4]

## Quantitative Data Summary

The method performance should be validated according to SANTE guidelines. Typical performance characteristics are summarized below.

Parameter	Matrix	Value	Reference
Limit of Quantification (LOQ)	Wheat Grain	0.005 mg/kg	[3]
Wheat Straw	0.01 mg/kg	[3]	
Average Recovery	Cereals	76-113%	[3]
Precision (RSD)	Cereals	2-15%	[3]
Linearity (R <sup>2</sup> )	Matrix-matched standards	>0.99	[4]

Table 1: Method Performance Parameters for **Pyroxsulam** Analysis.

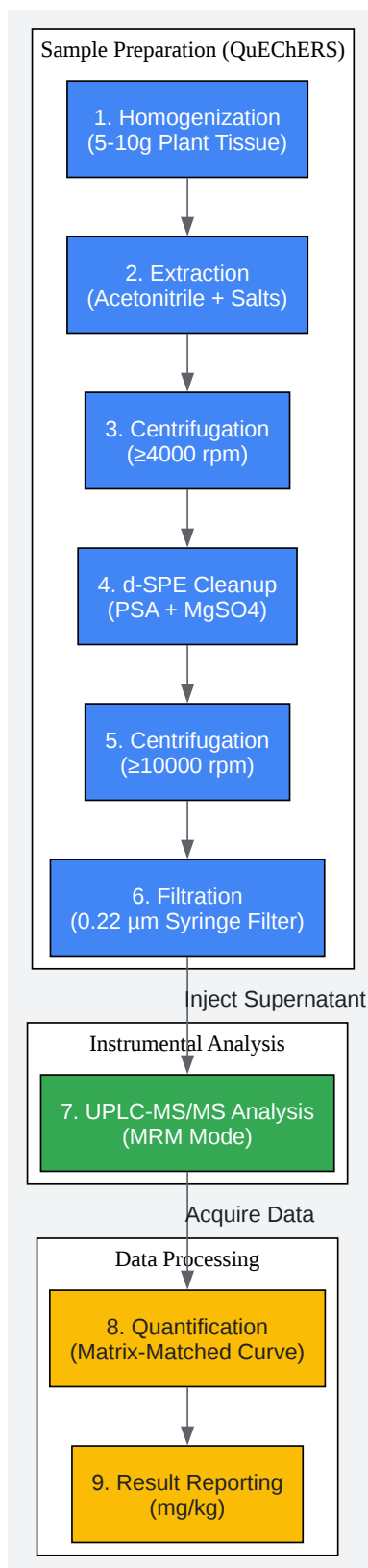
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	99	1
1.5	99	1
5.0	50	50
8.5	5	95
13.5	5	95
14.0	99	1
18.0	99	1

Table 2: Representative UPLC Gradient Program.[4]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (eV) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV) (Qualifier)
Pyroxsulam	435.1	194.9	28	193.9	36

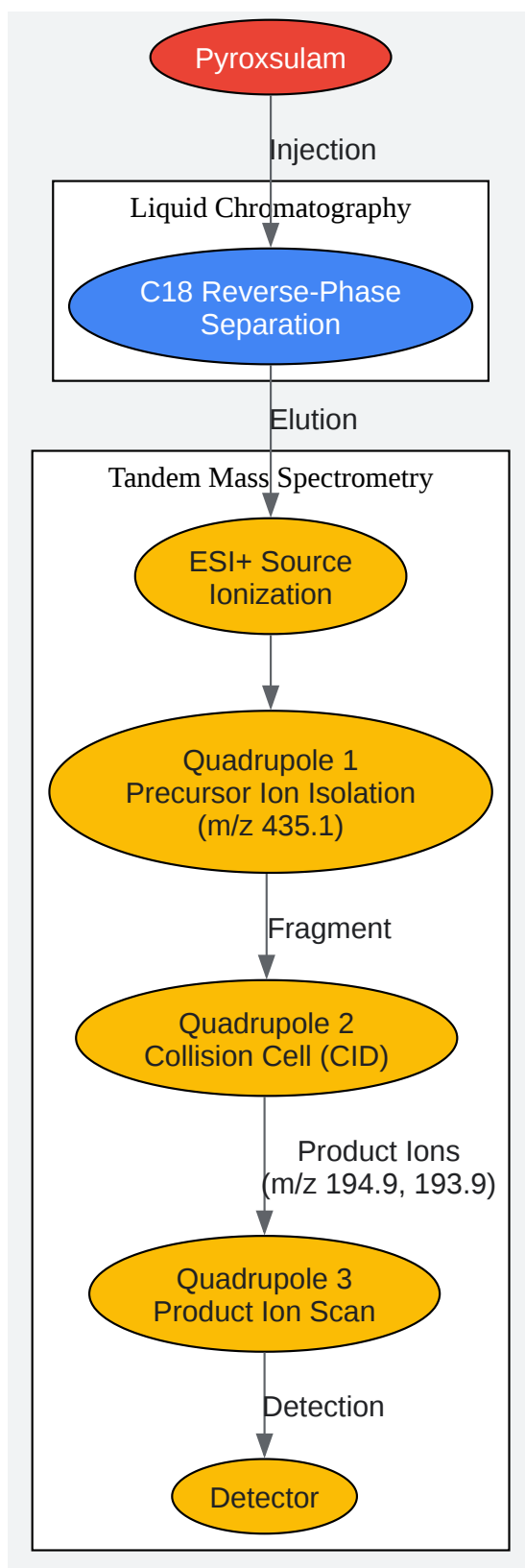
Table 3: MRM Transitions for **Pyroxsulam**.[\[5\]](#)

## Visualizations



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Caption: Overall workflow for **pyroxsulam** analysis.



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Caption: LC-MS/MS detection logical flow.

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